tetraamineplatinum(ii) chloride chemical structure and properties
tetraamineplatinum(ii) chloride chemical structure and properties
Molecular Architecture, Synthetic Protocols, and Pharmacological Applications
Executive Summary
Tetraammineplatinum(II) chloride (
This guide provides a rigorous technical analysis of the compound, moving beyond basic textbook definitions to address the practical challenges of synthesis—specifically the management of the "Magnus's Green Salt" intermediate—and its downstream application in drug development.
Molecular Architecture & Crystallography
The cation
-
Coordination Geometry: Square planar. The central platinum atom is coordinated by four ammine ligands.[2]
-
Ligand Field: Ammonia acts as a strong-field ligand relative to chloride (Spectrochemical series:
). This results in a large HOMO-LUMO gap, contributing to the compound's lack of color (white/colorless) compared to the vibrant red/orange of the tetrachloroplatinate starting material. -
Crystalline Structure: The monohydrate form (
) typically crystallizes in the tetragonal crystal system. The lattice consists of layers of square-planar cations interleaved with chloride anions and water molecules, stabilized by an extensive hydrogen-bonding network.
Visualizing the Coordination Sphere
The following diagram illustrates the square planar geometry and the electrostatic interaction with the outer-sphere chloride anions.
Figure 1: Coordination geometry of the tetraammineplatinum(II) cation showing ligand arrangement and ionic association.
Physicochemical Profile
The utility of tetraammineplatinum(II) chloride lies in its stability and solubility, contrasting sharply with the nephrotoxic cisplatin.
| Property | Specification | Technical Note |
| Formula | Often handled as the monohydrate.[1] | |
| Molar Mass | 352.12 g/mol (monohydrate) | 334.11 g/mol (anhydrous).[3] |
| Appearance | White to pale cream crystals | Green coloration indicates contamination with Magnus's Salt. |
| Solubility (Water) | Highly Soluble (>20 g/100mL) | Critical for use as an aqueous precursor.[4] |
| Solubility (EtOH) | Insoluble | Used for recrystallization/precipitation. |
| Decomposition | >250°C | Decomposes to Pt metal upon high heat. |
| -2550 to -2580 ppm | Relative to |
Synthetic Pathways & Mechanistic Insight[5]
The "Magnus" Challenge:
The synthesis of
Correct Protocol: The Depolymerization Route To ensure high yield and purity, the reaction is driven through the Magnus salt intermediate by using excess ammonia and heat to depolymerize the green precipitate into the soluble monomeric cation.
Experimental Protocol
-
Reagents:
(1 eq), (aq, excess), Ethanol. -
Initial Mixing: Dissolve
in water. Slowly add ammonia.[5] The solution will turn opaque green (Magnus's Green Salt formation). -
Reflux (Critical Step): Heat the mixture to reflux (~90-100°C). Add excess ammonia.
-
Isolation: Concentrate the solution by evaporation.
-
Crystallization: Add cold ethanol to the concentrated aqueous solution to precipitate the white product. Filter and wash with ethanol/ether.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow converting Tetrachloroplatinate to Tetraammineplatinum(II) chloride via the Magnus Salt intermediate.
Pharmacological Relevance: The Carboplatin Gateway
Tetraammineplatinum(II) chloride is the obligate precursor for Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)). The conversion highlights the "Trans Effect" and solubility manipulation.
The Conversion Logic:
-
Halide Removal: The chloride ligands in
are stable. To replace them with the dicarboxylate ligand (CBDCA), the chlorides are first removed using Silver Nitrate ( ). -
Formation of Aqua Species: This generates the activated
species (in situ) or the nitrate salt. -
Chelation: 1,1-cyclobutanedicarboxylic acid (CBDCA) is added. The chelate effect drives the formation of the stable Carboplatin complex.
Note: While Carboplatin is a cis-diammine, the tetraammine precursor is often used to generate the di-aqua intermediate by careful stoichiometric control or via the di-iodo route depending on the specific patent process, but the high solubility of the tetraammine cation is what makes industrial handling possible compared to the insoluble cisplatin [2].
Analytical Characterization
To validate the integrity of the synthesized compound, the following parameters must be met:
-
Elemental Analysis:
-
Pt (Theoretical): ~55.4% (anhydrous basis).
-
N (Theoretical): ~15.9%.
-
-
NMR:
-
This is the definitive test for purity.
-
Signal: A singlet at approximately -2580 ppm (
). -
Impurity Check: A peak at -1600 to -2100 ppm suggests incomplete conversion or presence of mixed ammine/chloro species [3].
-
-
UV-Vis Spectroscopy:
-
Absorption maxima are observed in the UV region (d-d transitions). The absence of absorption in the visible red/green region confirms the removal of starting material and Magnus salt.
-
References
-
Synthesis of Platinum Complexes. ChemicalBook Protocols & Patents. (2025).[10][11][12][13][14] Detailed reaction conditions for the conversion of Magnus salt to tetraammine species.
-
Mechanism of Carboplatin Action. Syracuse University / Surface. (2012). "Understanding how the platinum anticancer drug carboplatin works." Explains the activation of carboxylate ligands vs chloride ligands.
-
Platinum-195 NMR Spectroscopy. Johnson Matthey Technology Review. Fundamentals of Pt-NMR shifts and their use in characterizing ammine complexes.
-
Tetraammineplatinum(II) Chloride Properties. PubChem Database.[3][12] CID 61702.[12] Comprehensive physical and safety data. [4]
Sources
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- 4. CN101367557A - A New Method for Synthesizing Tetraammine Platinum(II) Nitrate - Google Patents [patents.google.com]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Carboplatin - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
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- 9. What is the mechanism of Carboplatin? [synapse.patsnap.com]
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- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | Cl2H12N4Pt | CID 61702 - PubChem [pubchem.ncbi.nlm.nih.gov]
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